molecular formula C128H205N37O32 B561582 M 1145

M 1145

Cat. No.: B561582
M. Wt: 2774.2 g/mol
InChI Key: XIHYPTIVAPJZFP-HEPWHOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M 1145 is a chimeric peptide that acts as a selective agonist for the galanin receptor type 2 (GAL2). It has a high affinity for GAL2, with a dissociation constant (K_i) of 6.55 nanomolar. This compound shows significantly higher affinity for GAL2 compared to galanin receptor type 1 (GAL1) and galanin receptor type 3 (GAL3), making it a valuable tool in research focused on galanin receptor signaling .

Scientific Research Applications

M 1145 has several applications in scientific research:

    Chemistry: Used as a tool to study peptide synthesis and purification techniques.

    Biology: Investigates the role of galanin receptors in various biological processes, including neuronal signaling and neuroprotection.

    Medicine: Explores potential therapeutic applications in neurological disorders, such as Alzheimer’s disease and epilepsy, by modulating galanin receptor activity.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Target of Action

M 1145, also known as H-Arg-Gly-Arg-Gly-Asn-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Val-Leu-Pro-Pro-Pro-Ala-Leu-Ala-Leu-Ala-NH2 or PD079570, is a chimeric peptide that primarily targets the galanin receptor type 2 (GAL2) . GAL2 is a G-protein coupled receptor involved in various physiological processes, including cognition, feeding, pain perception, and more.

Mode of Action

This compound acts as a selective agonist for the GAL2 receptor . This means it binds to the receptor and activates it, mimicking the action of the natural ligand, galanin. The activation of GAL2 by this compound can lead to various intracellular changes, depending on the specific cell type and the downstream signaling pathways activated.

Safety and Hazards

The safety and hazards associated with a peptide depend on its specific properties and functions. Some peptides are toxic or allergenic, while others are safe for human consumption .

Future Directions

The study of peptides is a rapidly growing field with many potential applications in medicine, biotechnology, and other areas. Future research might focus on understanding the functions of this peptide, developing methods for its synthesis and purification, and exploring its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: M 1145 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and analytical HPLC to ensure purity and identity .

Chemical Reactions Analysis

Types of Reactions: M 1145 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and OxymaPure are commonly used for peptide bond formation.

    Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups.

    Cleavage Reagents: A mixture of TFA, water, and scavengers (e.g., triisopropylsilane) is used to cleave the peptide from the resin.

Major Products: The major product of the synthesis is the purified peptide this compound. By-products may include truncated peptides and deletion sequences, which are removed during purification .

Comparison with Similar Compounds

    Galanin (1-13)-Neuropeptide Y (25-36) amide: Exhibits high-affinity binding to galanin receptors.

    Spexin acetate: A potent agonist for galanin receptor types 2 and 3.

    Pancreatic Polypeptide, rat acetate: An agonist of neuropeptide Y receptor with high affinity at NPYR4.

Uniqueness of M 1145: this compound stands out due to its high selectivity for GAL2, with a dissociation constant (K_i) of 6.55 nanomolar, compared to GAL1 (K_i = 587 nanomolar) and GAL3 (K_i = 497 nanomolar). This selectivity makes it a valuable tool for studying GAL2-specific signaling pathways and potential therapeutic applications .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C128H205N37O32/c1-62(2)46-81(110(181)143-60-101(174)162-42-24-32-92(162)121(192)160-102(68(13)14)122(193)158-90(51-67(11)12)124(195)164-44-26-34-94(164)126(197)165-45-27-35-95(165)125(196)163-43-25-33-93(163)120(191)147-72(18)107(178)152-83(48-64(5)6)112(183)146-71(17)106(177)151-82(47-63(3)4)111(182)144-69(15)104(132)175)153-113(184)84(49-65(7)8)154-115(186)86(52-74-36-38-76(168)39-37-74)149-99(172)57-140-105(176)70(16)145-119(190)91(61-166)159-117(188)89(55-97(131)170)156-114(185)85(50-66(9)10)157-123(194)103(73(19)167)161-118(189)87(53-75-56-139-79-30-21-20-28-77(75)79)155-116(187)88(54-96(130)169)150-100(173)59-142-109(180)80(31-23-41-138-128(135)136)148-98(171)58-141-108(179)78(129)29-22-40-137-127(133)134/h20-21,28,30,36-39,56,62-73,78,80-95,102-103,139,166-168H,22-27,29,31-35,40-55,57-61,129H2,1-19H3,(H2,130,169)(H2,131,170)(H2,132,175)(H,140,176)(H,141,179)(H,142,180)(H,143,181)(H,144,182)(H,145,190)(H,146,183)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,177)(H,152,178)(H,153,184)(H,154,186)(H,155,187)(H,156,185)(H,157,194)(H,158,193)(H,159,188)(H,160,192)(H,161,189)(H4,133,134,137)(H4,135,136,138)/t69-,70-,71-,72-,73+,78-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,102-,103-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHYPTIVAPJZFP-HEPWHOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C128H205N37O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2774.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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